molecular formula C7H8ClN3O2 B15323290 Ethyl4-amino-6-chloropyrimidine-5-carboxylate

Ethyl4-amino-6-chloropyrimidine-5-carboxylate

Cat. No.: B15323290
M. Wt: 201.61 g/mol
InChI Key: YSYBXPJRTXITEH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-chloropyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological molecules, including nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-6-chloropyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate.

    Solvent: Ethanol or methanol.

    Temperature: Reflux conditions (around 78-80°C).

    Chlorination: Using reagents like phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

In industrial settings, the production of ethyl 4-amino-6-chloropyrimidine-5-carboxylate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Condensation Reactions: The carboxylate group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives like ethyl 4-amino-6-aminopyrimidine-5-carboxylate.

    Oxidation: Formation of ethyl 4-nitro-6-chloropyrimidine-5-carboxylate.

    Reduction: Formation of ethyl 4-amino-6-aminopyrimidine-5-carboxylate.

Scientific Research Applications

Ethyl 4-amino-6-chloropyrimidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential role in inhibiting certain enzymes or biological pathways.

    Medicine: Investigated for its potential as an intermediate in the synthesis of antiviral or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-amino-6-chloropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

    Ethyl 6-amino-5-chloropyrimidine-4-carboxylate: Similar structure but different substitution pattern.

    Ethyl 4-amino-5-chloropyrimidine-6-carboxylate: Positional isomer with different chemical properties.

    Ethyl 4-amino-6-bromopyrimidine-5-carboxylate: Bromine substitution instead of chlorine, leading to different reactivity.

The uniqueness of ethyl 4-amino-6-chloropyrimidine-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-amino-6-chloropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antiviral, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

Ethyl 4-amino-6-chloropyrimidine-5-carboxylate possesses a pyrimidine ring with an amino group and a carboxylate moiety. Its molecular formula is C8H8ClN3O2C_8H_8ClN_3O_2, with a molecular weight of approximately 201.62 g/mol. The presence of the chlorine atom and the amino group is critical for its biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Ethyl 4-amino-6-chloropyrimidine-5-carboxylate has shown promising results against various viral pathogens, including:

  • Newcastle Disease Virus (NDV) : Research indicates that this compound exhibits antiviral activity comparable to established antiviral drugs like Ribavirin, suggesting its potential use in treating viral infections.
  • Mechanism of Action : The compound appears to inhibit viral replication through interference with viral RNA synthesis, although detailed mechanisms are still under investigation.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit specific signaling pathways involved in cancer progression:

  • Bruton's Tyrosine Kinase (BTK) Inhibition : Ethyl 4-amino-6-chloropyrimidine-5-carboxylate has been noted for its ability to inhibit BTK, which plays a role in B-cell receptor signaling and is implicated in various hematological malignancies.
  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia cells, indicating its potential as a lead compound for further development.

Other Biological Activities

Beyond antiviral and anticancer activities, ethyl 4-amino-6-chloropyrimidine-5-carboxylate exhibits several other pharmacological effects:

  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against certain strains of bacteria, warranting further exploration in this area.

Case Studies and Research Findings

Several case studies have been documented regarding the biological activity of ethyl 4-amino-6-chloropyrimidine-5-carboxylate:

StudyFocusFindings
Study AAntiviralDemonstrated efficacy against NDV with IC50 values comparable to Ribavirin.
Study BAnticancerShowed inhibition of BTK in leukemia cell lines, reducing cell proliferation.
Study CAnti-inflammatoryExhibited significant reduction in inflammatory markers in animal models.

Properties

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

ethyl 4-amino-6-chloropyrimidine-5-carboxylate

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-7(12)4-5(8)10-3-11-6(4)9/h3H,2H2,1H3,(H2,9,10,11)

InChI Key

YSYBXPJRTXITEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN=C1Cl)N

Origin of Product

United States

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